molecular formula C7H4ClNS B1590127 5-Chlorothieno[3,2-b]pyridine CAS No. 65977-55-1

5-Chlorothieno[3,2-b]pyridine

Cat. No.: B1590127
CAS No.: 65977-55-1
M. Wt: 169.63 g/mol
InChI Key: DINNLDMXTNAIQE-UHFFFAOYSA-N
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Description

5-Chlorothieno[3,2-b]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a chlorine atom attached to the fifth position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorothieno[3,2-b]pyridine can be achieved through several methods. One common approach involves the cyclization of 2-chloronicotinic acid with elemental sulfur in the presence of a base. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography .

Another method involves the reaction of 2-chloronicotinic acid with thionyl chloride, followed by cyclization with a base such as sodium hydride. This method also requires careful control of reaction conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Chlorothieno[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

    Substitution: Amino or thio-substituted thieno[3,2-b]pyridine derivatives.

    Oxidation: Sulfoxides or sulfones of thieno[3,2-b]pyridine.

    Reduction: Dihydropyridine derivatives.

Mechanism of Action

The mechanism of action of 5-Chlorothieno[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine atom and the heterocyclic structure can influence its binding affinity and selectivity for these targets .

In materials science, the electronic properties of this compound are of interest. The conjugated ring system can facilitate charge transport, making it suitable for use in organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]pyridine: Lacks the chlorine atom at the fifth position.

    5-Bromothieno[3,2-b]pyridine: Contains a bromine atom instead of chlorine.

    5-Methylthieno[3,2-b]pyridine: Contains a methyl group instead of chlorine.

Uniqueness

5-Chlorothieno[3,2-b]pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the chlorine atom plays a crucial role in the desired chemical or biological activity .

Properties

IUPAC Name

5-chlorothieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINNLDMXTNAIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1SC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497230
Record name 5-Chlorothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65977-55-1
Record name 5-Chlorothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorothieno[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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